N-[2-(ethylsulfanyl)phenyl]acetamide
Description
N-[2-(Ethylsulfanyl)phenyl]acetamide is an acetamide derivative characterized by an ethylsulfanyl (-S-CH₂CH₃) substituent at the ortho position of the phenyl ring attached to the acetamide group. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(2-ethylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C10H13NOS/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
FZSHCKNQMLNSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Ethylthio)phenyl)acetamide typically involves the reaction of 2-ethylthiophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N-(2-(Ethylthio)phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity N-(2-(Ethylthio)phenyl)acetamide.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Ethylthio)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(Ethylthio)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(Ethylthio)phenyl)acetamide involves its interaction with specific molecular targets. The ethylthio group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Substituent Effects
The ethylsulfanyl group in N-[2-(ethylsulfanyl)phenyl]acetamide distinguishes it from other acetamides in terms of electronic effects and lipophilicity :
- Electron-donating vs. electron-withdrawing groups: The ethylsulfanyl group is a moderate electron donor via resonance (+R effect) but less so than methoxy (-OCH₃) in 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide . In contrast, halogenated derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide () exhibit electron-withdrawing effects, reducing ring electron density and altering reaction pathways.
- Lipophilicity and solubility: The ethylsulfanyl group increases lipophilicity (logP) compared to polar substituents like hydroxyl (-OH) or amino (-NH₂). For instance, N-(4-nitrophenyl)acetamide derivatives () have higher polarity due to nitro groups, impacting solubility in aqueous media.
Spectroscopic Characterization
Key spectral differences arise from substituent electronic environments:
- ¹H NMR shifts :
- The ethylsulfanyl group’s proximity to the acetamide in this compound would deshield aromatic protons, producing distinct splitting patterns compared to methoxy-substituted analogs (e.g., δ 6.8–7.2 ppm for aromatic protons in ).
- Thienyl acetamides () exhibit downfield shifts for thiophene protons (δ 7.0–7.5 ppm) due to ring anisotropy.
- IR spectroscopy : The C=O stretch (~1680 cm⁻¹) in acetamides is sensitive to substituent effects. Electron-donating groups like ethylsulfanyl may slightly lower the C=O frequency compared to electron-withdrawing groups (e.g., nitro in ).
Data Table: Key Comparisons of this compound and Analogues
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